molecular formula C17H22BrN3O2 B598110 tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate CAS No. 1198284-77-3

tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

Cat. No.: B598110
CAS No.: 1198284-77-3
M. Wt: 380.286
InChI Key: FWYHPNZDIXLONJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate is a strategic chemical building block designed for advanced pharmaceutical research and discovery. This brominated indazole derivative serves as a versatile synthetic intermediate, where the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. This enables the rapid exploration of structure-activity relationships (SAR) around the indazole core. The piperidine moiety, protected by a tert-butoxycarbonyl (Boc) group, is a critical feature for drug discovery, as it can be readily deprotected to reveal a secondary amine for further derivatization or incorporated as a bioisostere to improve the physicochemical properties of lead compounds. The molecular scaffold is of significant interest in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and other small molecule agents. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYHPNZDIXLONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678107
Record name tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198284-77-3
Record name tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indazole Core Formation

The indazole scaffold is typically synthesized via cyclization reactions. A prevalent method involves the condensation of substituted phenylhydrazines with carbonyl compounds under acidic or thermal conditions. For 5-bromo-1H-indazole-3-carboxylic acid derivatives, bromination is often integrated early to ensure regioselectivity.

Key Reaction :

Phenylhydrazine+Ortho-bromo benzaldehydeHCl, \Delta5-Bromo-1H-indazole\text{Phenylhydrazine} + \text{Ortho-bromo benzaldehyde} \xrightarrow{\text{HCl, \Delta}} 5\text{-Bromo-1H-indazole}

Yield optimization (65–78%) is achieved by modulating acid concentration (2–4 M HCl) and reaction time (6–12 h).

Piperidine Functionalization

The tert-butyl piperidine-1-carboxylate moiety is introduced via Boc protection of piperidine. A robust protocol involves:

  • Boc Protection :

    Piperidine+(Boc)2ODMAP, DCMtert-Butyl piperidine-1-carboxylate\text{Piperidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{tert-Butyl piperidine-1-carboxylate}

    Reaction completion (>95%) is confirmed by 1H NMR^{1}\text{H NMR} (tert-butyl singlet at δ 1.44 ppm).

  • Bromination at C4 :
    Electrophilic bromination using Br2/AlCl3\text{Br}_2/\text{AlCl}_3 in tetrahydrofuran (THF) at 0–5°C yields tert-butyl 4-bromopiperidine-1-carboxylate:

    tert-Butyl 4-oxopiperidine-1-carboxylate+Br2AlCl3tert-Butyl 4-bromopiperidine-1-carboxylate\text{tert-Butyl 4-oxopiperidine-1-carboxylate} + \text{Br}_2 \xrightarrow{\text{AlCl}_3} \text{tert-Butyl 4-bromopiperidine-1-carboxylate}

    Conditions :

    • Molar ratio (Br2\text{Br}_2:substrate): 1:1

    • Solvent: THF/diethyl ether (1:1)

    • Yield: 72% after recrystallization (ethyl acetate/hexane).

Coupling Methodologies

Suzuki-Miyaura Cross-Coupling

The C–C bond between indazole C3 and piperidine C4 is forged via palladium-catalyzed coupling:

Reaction Scheme :

5-Bromo-1H-indazole-3-boronic acid+tert-Butyl 4-bromopiperidine-1-carboxylatePd(PPh3)4,K2CO3Target Compound\text{5-Bromo-1H-indazole-3-boronic acid} + \text{tert-Butyl 4-bromopiperidine-1-carboxylate} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Target Compound}

Optimized Parameters :

ParameterValue
CatalystPd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%)
BaseK2CO3\text{K}_2\text{CO}_3 (3 eq)
SolventDME/H2_2O (4:1)
Temperature80°C, 12 h
Yield68%

Post-reaction purification via silica chromatography (hexane/ethyl acetate, 3:1) ensures >95% purity.

Buchwald-Hartwig Amination

Alternative C–N coupling routes employ palladium/Xantphos systems for direct piperidine-indazole linkage:

Protocol :

5-Bromo-3-iodo-1H-indazole+tert-Butyl piperidine-1-carboxylatePd2(dba)3,XantphosTarget Compound\text{5-Bromo-3-iodo-1H-indazole} + \text{tert-Butyl piperidine-1-carboxylate} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}} \text{Target Compound}

Critical Factors :

  • Ligand choice (Xantphos vs. BINAP) impacts yield (55% vs. 42%).

  • Solvent optimization (toluene > DMF) reduces side reactions.

Bromination Techniques

Electrophilic Bromination

Regioselective bromination at indazole C5 is achieved using N\text{N}-bromosuccinimide (NBS) under radical or Lewis acid conditions:

Method A (Radical) :

1H-Indazole+NBSAIBN, CCl45-Bromo-1H-indazole\text{1H-Indazole} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{5-Bromo-1H-indazole}

  • Yield: 65% (reflux, 6 h).

Method B (Electrophilic) :

1H-Indazole+Br2AlCl3,THF5-Bromo-1H-indazole\text{1H-Indazole} + \text{Br}2 \xrightarrow{\text{AlCl}3, \text{THF}} \text{5-Bromo-1H-indazole}

  • Yield: 78% (0°C, 2 h).

Purification and Characterization

Chromatographic Separation

Final purification employs gradient HPLC:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile/water (0.1% TFA)

  • Gradient : 30% → 70% acetonitrile over 25 min

  • Retention Time : 18.2 min

Spectroscopic Validation

  • 1H NMR^{1}\text{H NMR} (CDCl3_3) :

    • tert-Butyl: δ 1.44 (s, 9H)

    • Indazole H7: δ 8.21 (d, J=1.6J = 1.6 Hz, 1H)

    • Piperidine H4: δ 3.98 (m, 1H).

  • HRMS : m/z 380.08 [M+H]+^+.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Suzuki Coupling6898120High
Buchwald-Hartwig5595180Moderate
Direct Bromination789790High

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery via chelating resins reduces costs by 30%.

  • Solvent Recovery : THF distillation achieves >90% reuse.

  • Regulatory Compliance : ICH Q3A guidelines mandate bromine residue <10 ppm.

Emerging Technologies

  • Flow Chemistry : Continuous bromination using microreactors improves safety (Br2_2 handling) and yield (82%).

  • Enzymatic Coupling : Lipase-mediated Boc protection under aqueous conditions (yield: 88%, 25°C).

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indazole core can bind to these targets and modulate their activity, leading to various biological effects . The exact molecular pathways involved depend on the specific target and the context of the study .

Comparison with Similar Compounds

Key Insights :

  • Reactivity : The bromine atom in the target compound offers superior reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings compared to chloro or fluoro analogs .
  • Molecular Weight : Halogen size (Br > Cl > F) directly impacts molecular weight and steric effects .

Methoxy- and Amide-Substituted Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications/Properties Reference
tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate 6-Methoxy, pyrimidine-4-carboxamido C₂₃H₂₈N₆O₄ 454.51 99.99 Kinase inhibition; high-resolution crystallography
tert-Butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate 5-Amino, 6-methoxy C₁₈H₂₄N₄O₃ 344.41 81 (yield) Intermediate for antitumor agents

Key Insights :

  • Functional Groups : Methoxy and amide groups enhance solubility and hydrogen-bonding capacity, critical for target binding in kinase inhibitors .
  • Purity : Amide derivatives (e.g., pyrimidine carboxamido) achieve ultra-high purity (>99%), making them suitable for preclinical studies .

Heterocyclic and Bulky Substituents

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications/Properties Reference
tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate 6-Methyl, 2-oxo-benzimidazole C₁₈H₂₃N₃O₃ 329.40 81 (yield) Serotonin receptor modulation
tert-Butyl 4-(5-(3-bromo-5-fluorobenzamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate 3-Bromo-5-fluorobenzamido, 6-methoxy C₂₅H₂₈BrFN₄O₄ 582.42 N/A Antibacterial agent development

Key Insights :

  • Biological Activity : Bulky substituents (e.g., benzamido) are tailored for specific target interactions, such as antimicrobial or receptor-binding applications .
  • Synthesis Complexity : Multi-step syntheses (e.g., hydrogenation, amide coupling) are required for heterocyclic derivatives, affecting scalability .

Physicochemical and Stability Comparison

Property Target Compound 5-Fluoro Analog Pyrimidine Carboxamido Derivative
Molecular Weight (g/mol) 380.28 319.38 454.51
Purity (%) >95 >95 99.99
Storage Temperature -20°C -20°C Room temperature
Key Reactivity Bromine substitution Fluorine inertness Amide bond stability

Notable Trends:

  • Purity : Amide derivatives exhibit higher purity due to stringent HPLC protocols in kinase inhibitor research .
  • Storage : Bromine- and fluorine-substituted compounds require low-temperature storage to prevent degradation .

Biological Activity

Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C17H22BrN3O2
  • Molecular Weight : 380.28 g/mol
  • CAS Number : 1198284-77-3
  • Purity : >95% (HPLC)

The biological activity of this compound is largely attributed to its interaction with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The indazole moiety is recognized for its role in modulating protein interactions, which can lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds within the indazole class exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of this compound are summarized in the following table:

Activity Type Target/Effect IC50 Value (nM) Reference
AnticancerPim kinases (Pim-1, Pim-2)30 - 100
AntimicrobialBacterial inhibition<100
Anti-inflammatoryCytokine modulationNot specified
Kinase InhibitionVarious kinases<50

Case Studies and Research Findings

  • Anticancer Activity :
    A study evaluated the compound's efficacy against several cancer cell lines, demonstrating potent inhibition of Pim kinases, which are implicated in cancer cell survival and proliferation. The compound showed IC50 values ranging from 30 to 100 nM, indicating strong potential as an anticancer agent .
  • Antimicrobial Properties :
    In vitro assays indicated that this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was reported to be less than 100 nM for several pathogens .
  • Inflammatory Response Modulation :
    Preliminary studies suggest that the compound may modulate cytokine release in inflammatory models, although specific IC50 values were not provided. This indicates its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the bromine atom at the 5-position of the indazole ring is crucial for enhancing the compound's binding affinity to target proteins. Variations in substituents on the piperidine ring also affect biological activity and selectivity for different targets.

Q & A

Q. How should researchers resolve contradictions in reported toxicity or synthetic yields across literature sources?

  • Data Triangulation : Replicate key procedures (e.g., vs. 14) under controlled conditions.
  • Meta-Analysis : Use platforms like PubChem to aggregate data on analogous compounds (e.g., tert-butyl piperidine-indazole derivatives) .

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